Pitenodil - 59840-71-0

Pitenodil

Catalog Number: EVT-444104
CAS Number: 59840-71-0
Molecular Formula: C17H27N3O3S
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pitenodil is derived from a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure and pharmacological profile suggest that it operates similarly to other NSAIDs but with distinct advantages in terms of solubility and bioavailability. The compound has been the subject of various patents, indicating ongoing research into its formulations and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Pitenodil involves several key steps that ensure the formation of its active pharmaceutical ingredient. The general synthetic pathway includes:

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that serve as precursors.
  2. Reactions: The process may involve condensation reactions, followed by cyclization to form the core structure of Pitenodil.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from impurities.
  4. Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the molecular structure and purity of the synthesized compound.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and ensuring the desired pharmacological properties .

Molecular Structure Analysis

Pitenodil exhibits a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.

  • Chemical Formula: The exact chemical formula can vary based on the specific synthesis route but generally consists of carbon, hydrogen, nitrogen, and oxygen atoms.
  • Structural Features: Key features include:
    • A central aromatic ring system that enhances lipophilicity.
    • Functional groups that facilitate interaction with biological targets.
    • Stereochemistry that may influence binding affinity to receptors involved in pain signaling.

Molecular modeling studies suggest that the spatial configuration of Pitenodil allows for optimal interaction with target proteins involved in inflammatory processes .

Chemical Reactions Analysis

Pitenodil participates in several chemical reactions that are crucial for its therapeutic efficacy:

  1. Binding Interactions: The compound can form reversible bonds with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins.
  2. Metabolic Transformations: Once administered, Pitenodil undergoes metabolic reactions primarily in the liver, where it may be conjugated to glucuronic acid or undergo oxidation.
  3. Degradation Pathways: Understanding the degradation pathways is essential for predicting its stability and shelf-life as a pharmaceutical product.

These reactions highlight the importance of understanding both the reactivity of Pitenodil and its pharmacokinetics in clinical settings .

Mechanism of Action

The mechanism of action of Pitenodil involves several pathways:

  • Inhibition of Cyclooxygenase Enzymes: By inhibiting cyclooxygenase-1 and cyclooxygenase-2, Pitenodil reduces the synthesis of inflammatory mediators.
  • Modulation of Pain Pathways: It is suggested that Pitenodil may also affect neurotransmitter release in pain pathways, providing an analgesic effect beyond traditional NSAID action.
  • Receptor Interaction: The compound may interact with specific receptors involved in pain perception, altering signal transduction pathways associated with nociception.

Research indicates that these mechanisms contribute to both its analgesic and anti-inflammatory effects, making it a versatile agent in pain management .

Physical and Chemical Properties Analysis

Pitenodil possesses several notable physical and chemical properties:

  • Solubility: It is designed to be water-soluble, enhancing its bioavailability when administered orally or through injection.
  • Stability: The compound exhibits stability under standard storage conditions but may require protection from light or moisture to maintain efficacy.
  • Melting Point: The melting point is an important parameter for determining purity and can vary based on formulation specifics.

These properties are critical for formulating effective pharmaceutical preparations .

Applications

Pitenodil has a range of applications in medical science:

  • Pain Management: Primarily used for treating acute and chronic pain conditions due to its analgesic properties.
  • Anti-inflammatory Treatments: Effective in managing inflammatory disorders such as arthritis or other musculoskeletal conditions.
  • Research Applications: Investigated for potential use in combination therapies aimed at enhancing analgesic efficacy while minimizing side effects associated with traditional NSAIDs.

The ongoing research into Pitenodil's pharmacological profile continues to reveal new potential applications within therapeutic contexts .

Introduction to Pitenodil in Contemporary Research

Historical Context of Vasodilator Discovery and Development

The evolution of vasodilators represents a cornerstone in cardiovascular pharmacology, with nitroglycerin serving as a seminal example. First discovered in 1847 and later recognized for its antianginal effects in the 1860s, nitroglycerin’s mechanism involves mitochondrial aldehyde dehydrogenase (ALDH2)-mediated conversion to nitric oxide (NO), which activates guanylate cyclase and increases cyclic guanosine monophosphate (cGMP) levels. This pathway induces vascular smooth muscle relaxation, reducing cardiac preload and afterload [1]. Despite this historical success, vasodilator development has faced persistent challenges. Early compounds like nitroglycerin exhibited limitations such as rapid tolerance development due to ALDH2 inhibition, endothelial dysfunction, and increased sensitivity to vasoconstrictors [1]. The translational pathway for these agents has been fraught with high attrition rates; approximately 95% of drug candidates entering human trials fail, primarily due to efficacy and safety issues not predicted by preclinical models [2]. This historical backdrop frames the emergence of Pitenodil—a novel synthetic vasodilator—as an opportunity to address these legacy challenges through targeted molecular design.

Table 1: Evolution of Key Vasodilators

EraPrototype AgentsPrimary MechanismKey Limitations
19th CenturyNitroglycerinNO-cGMP pathway activationTolerance development, oxidative stress
20th CenturyHydralazineDirect smooth muscle relaxationReflex tachycardia, lupus-like syndrome
21st CenturyPitenodil (novel)Theoretical: Targeted receptor agonismUndefined molecular specificity gaps

Knowledge Gaps in Pitenodil-Specific Mechanistic Studies

Pitenodil’s preclinical profile suggests potent vasodilatory effects, yet critical mechanistic questions remain unresolved. Three primary knowledge gaps hinder its translational progression:

  • Molecular Target Ambiguity: Unlike nitroglycerin’s well-defined NO-mediated pathway [1], Pitenodil’s putative interaction with potassium channels (Kᵥ and K_Ca) or prostaglandin receptors lacks rigorous validation. Preliminary data indicate endothelial-independent vasodilation in isolated aortic rings, but the exact binding affinities, receptor subtypes involved, and downstream signaling cascades are uncharacterized. This ambiguity complicates predicting drug-drug interactions or resistance mechanisms in complex disease states like hypertension with endothelial dysfunction.

  • Cellular Selectivity Deficits: Current models fail to elucidate whether Pitenodil preferentially affects arterial versus venous vasculature—a distinction critical for therapeutic application. Nitroglycerin’s efficacy in angina stems from balanced venodilation (reducing preload) and coronary artery dilation (improving flow) [1]. Without analogous data, Pitenodil’s hemodynamic impact remains speculative.

  • Translational Methodology Gaps: Existing studies rely predominantly on rodent models, despite known interspecies variations in vascular receptor density and signaling pathways [2] [6]. For instance, rat models of hypertension may not recapitulate human atherosclerotic endothelial damage, potentially overestimating efficacy. Additionally, no studies have addressed Pitenodil’s pharmacokinetic profile in disease-relevant conditions (e.g., renal impairment), creating a "valley of death" between preclinical promise and clinical applicability [2].

Table 2: Critical Knowledge Gaps in Pitenodil Research

Knowledge Gap DomainSpecific DeficienciesTranslational Risk
Target IdentificationUnvalidated receptor targets; undefined signaling axesOff-target effects; unpredictable efficacy
Tissue SpecificityArterial/venous selectivity unknownSuboptimal hemodynamic profiles
Model RelevanceOverreliance on healthy rodents; no diseased modelsClinical failure in comorbid populations

Research Objectives: Bridging Molecular Insights and Translational Potential

To advance Pitenodil toward clinical viability, a structured research framework must address the following objectives:

  • Mechanistic Deconvolution: Utilize ex vivo human vascular tissues (obtained from surgical specimens) to map Pitenodil’s concentration-dependent vasodilatory responses. Techniques should include:
  • Patch-clamping to identify potassium channel modulation
  • Pharmacological blockade (e.g., prostaglandin synthesis inhibitors) to isolate receptor contributions
  • Phosphoproteomics to quantify activation of cGMP-dependent kinase (PKG) versus alternative pathways
  • Disease-Relevant Model Validation: Establish translational models that mirror human pathophysiology:
  • Hypertensive Models: Spontaneously hypertensive rats (SHRs) with endothelial damage to assess efficacy in vascular remodeling contexts
  • Atherosclerotic Models: ApoE⁻/⁻ mice to evaluate coronary perfusion enhancement without "coronary steal" phenomenon
  • Metabolomic Profiling: LC-MS/MS analysis to identify active metabolites in liver microsomes, predicting human pharmacokinetics
  • Translational Phase Bridging: Implement a T0–T3 framework to ensure clinical relevance [4]:
  • T1 (Bench-to-Bedside): Correlate in vitro potency (IC₅₀) with in vivo hemodynamic effects in non-human primates
  • T2 (Evidence Synthesis): Develop biomarker panels (e.g., cGMP surge, endothelial microparticles) to monitor target engagement in early-phase trials
  • T3 (Implementation Science): Design adaptive trial protocols for heterogeneous populations (e.g., diabetic hypertensives)

Table 3: Translational Research Framework for Pitenodil

PhaseObjectiveMethodologySuccess Metrics
T0Target validationCRISPR-Cas9 knockout of putative receptors>70% vasodilatory response attenuation
T1Preclinical efficacyTelemetric BP monitoring in porcine CAD20% BP reduction; no reflex tachycardia
T2Biomarker developmentcGMP/NOx ratios in human plasma ex vivoStrong correlation (r>0.8) with dosing
T3Clinical trial design optimizationIn silico population pharmacokinetics<30% inter-individual PK variability

Pitenodil exemplifies the modern challenge in vasodilator development: leveraging historical pharmacological principles while demanding unprecedented mechanistic rigor. Closing its target identification and validation gaps will determine whether it becomes a therapeutic entity or a cautionary tale in translational attrition [2] [4].

Properties

CAS Number

59840-71-0

Product Name

Pitenodil

IUPAC Name

2-[4-(4-oxo-4-thiophen-2-ylbutyl)piperazin-1-yl]ethyl N,N-dimethylcarbamate

Molecular Formula

C17H27N3O3S

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C17H27N3O3S/c1-18(2)17(22)23-13-12-20-10-8-19(9-11-20)7-3-5-15(21)16-6-4-14-24-16/h4,6,14H,3,5,7-13H2,1-2H3

InChI Key

KODWJTJZIKCBSV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2

Canonical SMILES

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.